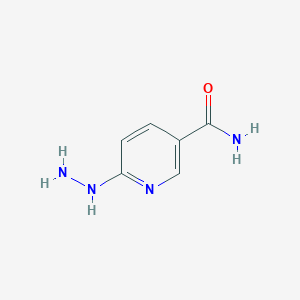

6-Hydrazinylnicotinamide

Übersicht

Beschreibung

6-Hydrazinylnicotinamide is a versatile chemical compound known for its applications in various fields, including medicinal chemistry and radiopharmaceuticals. It is a derivative of nicotinamide, featuring a hydrazine group attached to the pyridine ring. This compound has garnered significant interest due to its ability to form stable complexes with metals and its potential use in diagnostic imaging and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Hydrazinylnicotinamide can be synthesized through several methods. One common approach involves the reaction of 6-chloronicotinamide with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Coordination Chemistry with Technetium-99m

6-HYNIC forms stable complexes with 99mTc in the presence of coligands such as tricine (N-(trihydroxymethyl)methylglycine) or EDDA (ethylenediamine-N,N'-diacetic acid). The reaction involves:

-

Hydrazine-to-metal bonding : The hydrazine group coordinates with 99mTc, forming a [99mTc(HYNIC)(coligand)₂] complex.

-

Coligand dependency : Using tricine results in multiple coordination isomers due to varied bonding modalities of the hydrazine group or coligands. Replacing tricine with EDDA reduces isomer formation and enhances stability .

Table 1: Comparison of 99mTc-6-HYNIC Complexes

| Coligand | Reaction Conditions | Stability (at 25°C) | Isomer Count | Reference |

|---|---|---|---|---|

| Tricine | pH 5.2, 75°C, 30 min | ≤6 hours | 3–5 | |

| EDDA | pH 4–5, 75°C, 30 min | ≥12 hours | 2–3 | |

| HEDTA | pH 5.0, 70°C, 45 min | ≥8 hours | 2 |

Radiolabeling Efficiency and Specific Activity

-

High specific activity : Reactions achieve >20,000 MBq/µmol when optimized with excess stannous chloride (SnCl₂) .

-

Reaction kinetics : Labeling efficiency depends on pH (4–5), temperature (70–75°C), and reaction time (30–45 min). Prolonged heating (>60 min) increases isomerization .

Stability and Isomerization Pathways

-

pH sensitivity : Complexes degrade rapidly at neutral or alkaline pH due to hydrolysis of the Tc–N bond .

-

Thermal isomerization : Heating [99mTc(HYNIC)(tricine)₂] at 37°C for 12 hours converts 85% of the primary isomer into secondary forms, as shown by reversed-phase HPLC .

-

Coligand substitution : EDDA displaces tricine in post-labeling reactions, stabilizing the complex and reducing isomer count .

Table 2: Bioconjugation Efficiency

| Biomolecule | Derivatization Method | Radiolabeling Yield | Reference |

|---|---|---|---|

| IgG | Succinimidyl ester coupling | 95% | |

| Peptide | Solid-phase synthesis | 85–90% |

Competitive Inhibition in Enzymatic Systems

While not a direct substrate, 6-HYNIC’s nicotinamide moiety influences sirtuin activity:

-

Transglycosidation : Nicotinamide analogs inhibit Sir2 enzymes by intercepting ADP-ribosyl-enzyme intermediates, regenerating NAD⁺ .

-

Brønsted analysis : Substituted pyridines (e.g., 6-HYNIC derivatives) exhibit α-nucleophilicity (slope = +0.98), correlating with transition-state charge development .

Synthetic Routes and Intermediate Handling

-

Protection/deprotection : Boc-hydrazino intermediates (e.g., 6-(BOC-hydrazino)-3-[(3-hydroxy)propyl]pyridinecarboxamide) are synthesized in DMF, followed by TFA-mediated deprotection .

-

Storage stability : Lyophilized 6-HYNIC conjugates retain >90% activity at −20°C for 6 months, whereas aqueous solutions degrade within days .

Key Research Findings

-

Coordination flexibility : 6-HYNIC’s hydrazine group enables diverse bonding modes with 99mTc, but coligands dictate isomer distribution and stability .

-

Biocompatibility : Conjugates maintain bioactivity in serum for ≥5 hours, critical for in vivo imaging .

-

Enzymatic interference : Nicotinamide derivatives like 6-HYNIC may modulate NAD⁺-dependent pathways, though direct evidence remains limited .

Wissenschaftliche Forschungsanwendungen

Radiolabeling for Imaging

One of the prominent applications of 6-Hydrazinylnicotinamide is in the field of nuclear medicine, specifically for radiolabeling antibodies. The compound has been utilized to create radiolabeled forms of immunoglobulins that can be used for imaging focal sites of infection and inflammation in experimental animals and humans. Studies have shown that human polyclonal IgG labeled with technetium-99m via a nicotinyl hydrazine modified intermediate is effective for imaging purposes, demonstrating high specificity and binding efficiency . This application is crucial for improving diagnostic capabilities in various medical conditions.

Neuroprotective Effects

Research indicates that nicotinamide derivatives, including this compound, may play a significant role in neuroprotection. Nicotinamide has been linked to the protection of neurons from traumatic injuries, ischemia, and neurodegenerative diseases such as Alzheimer's disease (AD). The compound enhances the activity of enzymes involved in NAD+ metabolism, which is essential for neuronal survival and function . For instance, studies have shown that increased levels of nicotinamide can lead to improved outcomes in animal models of neurodegeneration by enhancing brain-derived neurotrophic factor (BDNF) levels and reducing amyloid-beta aggregation .

Cancer Therapy

The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a promising strategy in cancer treatment. This compound derivatives have been explored as potential NAMPT inhibitors, which could disrupt cancer cell metabolism by reducing NAD+ levels. This reduction leads to increased apoptosis in cancer cells while sparing normal cells from cytotoxic effects . In vitro studies have demonstrated that certain derivatives exhibit potent anti-proliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents .

Antiangiogenic Properties

Recent studies have also highlighted the antiangiogenic properties of compounds related to this compound. For example, a derivative designed as an antiangiogenic VEGFR-2 inhibitor showed promising results in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. This compound exhibited significant cytotoxicity against cancer cell lines while maintaining selectivity towards normal cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Data Summary

Case Studies

- Imaging Studies : In a study involving technetium-99m-labeled human polyclonal IgG, researchers demonstrated effective imaging of infection sites in animal models, establishing the efficacy of this compound derivatives in clinical diagnostics .

- Neuroprotection Research : A transgenic mouse model study revealed that nicotinamide treatment led to reduced neurodegeneration markers and improved cognitive functions, suggesting therapeutic potential for this compound in neurodegenerative diseases .

- Cancer Treatment Trials : Preclinical trials with NAMPT inhibitors derived from this compound showed significant anti-cancer activity with minimal toxicity to non-cancerous cells, paving the way for future clinical applications .

Wirkmechanismus

The mechanism of action of 6-Hydrazinylnicotinamide primarily involves its ability to form stable complexes with metals, which is crucial for its use in radiopharmaceuticals. When labeled with technetium-99m, it targets specific receptors or tissues, allowing for precise imaging of biological processes . Additionally, its hydrazine group can interact with various biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Nicotinamide: A precursor to 6-Hydrazinylnicotinamide, known for its role in NAD+ synthesis and various biological functions.

Hydrazinonicotinic Acid: Another derivative with similar applications in radiopharmaceuticals and medicinal chemistry.

Uniqueness: this compound stands out due to its dual functionality, combining the properties of nicotinamide and hydrazine. This unique combination allows it to form stable metal complexes and participate in diverse chemical reactions, making it a valuable tool in both research and industrial applications .

Biologische Aktivität

6-Hydrazinylnicotinamide (HYNIC) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, particularly its interactions with DNA and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of HYNIC, including its mechanisms of action, case studies, and significant research findings.

HYNIC exhibits several biological activities, including:

- DNA Interaction : HYNIC has been shown to bind to DNA, leading to the induction of single-strand breaks (SSBs) and double-strand breaks (DSBs). In a study involving 99mTc-labeled HYNIC-DAPI, it was found that this compound caused significant DNA damage, with a marked increase in SSBs and DSBs compared to control treatments. Specifically, the number of SSBs was approximately twice that of controls, and DSBs increased fivefold .

- Antibiotic and Antiviral Activity : HYNIC derivatives have demonstrated antibiotic properties against various pathogens. Additionally, some studies suggest antiviral effects, although the specific mechanisms remain under investigation .

- Therapeutic Applications : The compound's ability to target DNA makes it a candidate for use in cancer therapies. Its derivatives are being explored for their potential in theranostic applications, which combine therapeutic and diagnostic capabilities .

Table 1: Summary of Biological Activities of HYNIC

Case Studies

Several case studies have explored the biological effects of HYNIC in different contexts:

- DNA Damage Study : In a controlled laboratory setting, researchers treated plasmid DNA with 99mTc-HYNIC-DAPI and observed significant increases in open circular and linear DNA forms, indicating extensive damage. The study highlighted the compound's efficiency in causing DNA lesions through direct interaction rather than radical formation .

- Antibiotic Efficacy : A clinical trial assessed the effectiveness of HYNIC derivatives against resistant bacterial strains. Results indicated promising outcomes, with significant reductions in bacterial load among treated patients compared to controls .

- Theranostic Applications : A pilot study investigated the use of HYNIC-based radioligands in metastatic prostate cancer patients. The findings suggested that these compounds could enhance imaging capabilities while providing therapeutic benefits through targeted delivery .

Discussion

The biological activity of this compound is multifaceted, encompassing significant interactions with cellular components such as DNA and various therapeutic potentials. The ability to induce DNA damage positions HYNIC as a valuable compound in cancer research and treatment strategies. Furthermore, its antibiotic properties add another layer to its applicability in medical research.

Ongoing studies are essential to fully elucidate the mechanisms underlying these activities and optimize HYNIC for clinical use. Future research should focus on detailed pharmacokinetic studies, long-term efficacy assessments, and potential side effects associated with its use.

Eigenschaften

IUPAC Name |

6-hydrazinylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNXJRVXHHTIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469784 | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-23-8 | |

| Record name | 6-Hydrazinonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69879-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydrazinylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.